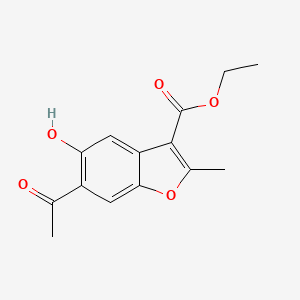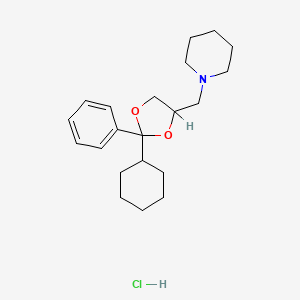
1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride is a complex organic compound that features a piperidine ring, a dioxolane ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine and appropriate electrophiles .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale acetalization reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can target the phenyl group or the piperidine ring.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Common reducing agents include LiAlH₄ and NaBH₄.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds from the dioxolane ring.
Reduction: Formation of reduced phenyl or piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, while the piperidine ring can interact with biological receptors . The compound’s effects are mediated through these interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog with similar acetal properties.
Piperidine: A basic structure found in many biologically active compounds.
2-Phenyl-1,3-dioxolane: Shares the dioxolane and phenyl groups but lacks the piperidine ring.
Uniqueness: 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride is unique due to its combination of a piperidine ring, a dioxolane ring, and a phenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
65471-78-5 |
|---|---|
Molecular Formula |
C21H32ClNO2 |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H31NO2.ClH/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-17-20(24-21)16-22-14-8-3-9-15-22;/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2;1H |
InChI Key |
JPAYUPGFDBXVQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(OCC(O2)CN3CCCCC3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



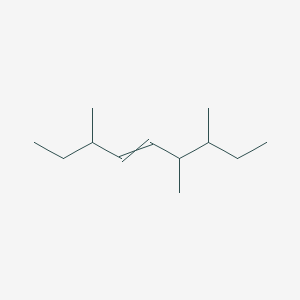
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)


![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)

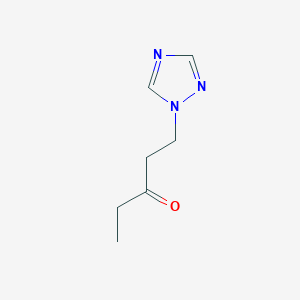
![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
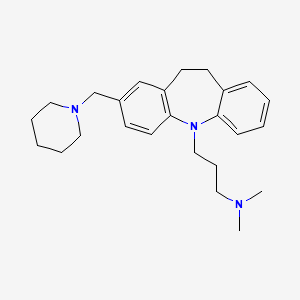
![2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine](/img/structure/B14484563.png)
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)
